molecular formula C9H5Cl2F2NO B1413320 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile CAS No. 1803717-87-4

2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1413320
CAS No.: 1803717-87-4
M. Wt: 252.04 g/mol
InChI Key: OLDBBJLSWDADDQ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is precisely defined by its molecular formula C₉H₅Cl₂F₂NO, which reveals the presence of nine carbon atoms, five hydrogen atoms, two chlorine atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This specific atomic arrangement results in a molecular weight of 252.04 grams per mole, establishing it as a moderately sized organic molecule within the realm of substituted aromatic compounds. The compound is catalogued under the Chemical Abstracts Service registry number 1803717-87-4, providing a unique identifier for research and commercial applications.

The structural framework consists of a phenyl ring core bearing multiple functional group substitutions that significantly influence its chemical properties. The presence of two chlorine atoms at positions 2 and 5 of the aromatic ring creates a specific substitution pattern that affects both electronic distribution and steric interactions within the molecule. The difluoromethoxy group (-OCF₂H) attached at position 3 introduces additional complexity through its unique electronic characteristics, while the acetonitrile side chain (-CH₂CN) provides a reactive site for further chemical transformations. The systematic nomenclature accurately reflects this complex substitution pattern, with each substituent contributing to the overall molecular architecture and resulting in the compound's distinctive chemical behavior.

Property Value Reference
Molecular Formula C₉H₅Cl₂F₂NO
Molecular Weight 252.04 g/mol
CAS Registry Number 1803717-87-4
MDL Number MFCD28785662

The molecular architecture demonstrates a sophisticated arrangement of electronegative atoms that creates distinct regions of electron density throughout the structure. The chlorine substituents, positioned at the 2 and 5 positions of the benzene ring, establish a specific electronic environment that influences both intermolecular interactions and chemical reactivity patterns. The difluoromethoxy functionality represents a particularly noteworthy structural feature, as the presence of two fluorine atoms bonded to the same carbon creates a highly polar group with unique binding characteristics. This arrangement enhances both the lipophilicity and binding affinity of the molecule for specific biological targets, making it valuable for medicinal chemistry applications.

Properties

IUPAC Name

2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(11)7(4-6)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDBBJLSWDADDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethyl ether.

    Reaction with Difluoromethyl Ether: 2,5-Dichlorophenol is reacted with difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.

    Formation of Acetonitrile Group: The intermediate product is then subjected to a cyanation reaction using a reagent like sodium cyanide or copper(I) cyanide to introduce the nitrile group, resulting in the formation of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution: Products with substituted nucleophiles on the phenyl ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carbonyl-containing compounds.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Phenylacetonitrile Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%) Biological Activity (Insects)
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile 2-Cl, 5-Cl, 3-OCHF₂ 278.1 (calculated) Not reported Not studied in provided evidence
Phenylacetonitrile None 117.15 -23 to -22¹ Weak behavioral response in D. baibaran moths
2-(2,5-Dichlorophenyl)acetonitrile 2-Cl, 5-Cl 190.04 135 96 Not reported
2,4-Difluorophenylacetonitrile 2-F, 4-F 153.12 143 97 Not reported
4-Amino-2-(trifluoromethyl)benzonitrile 4-NH₂, 2-CF₃ 186.13 153 98 Not reported

Key Findings:

  • Substituent Effects on Bioactivity: Unsubstituted phenylacetonitrile exhibits weak attraction in D. In contrast, oxygenated derivatives like (Z)-3-hexen-1-ol and (Z)-jasmone elicited strong electrophysiological and behavioral responses, suggesting that electron-donating or conjugated groups enhance bioactivity .
  • For example, 2-(2,5-dichlorophenyl)acetonitrile has a higher melting point (135°C) compared to unsubstituted phenylacetonitrile (-23°C) .
  • Difluoromethoxy Group: The OCHF₂ group in the target compound may enhance metabolic stability compared to non-fluorinated methoxy groups, as seen in pharmacopeial benzimidazole derivatives .

Comparison with Functional Analogs Containing Difluoromethoxy Groups

Difluoromethoxy (-OCHF₂) substituents are rare in phenylacetonitriles but common in pharmaceuticals. highlights benzimidazole derivatives with difluoromethoxy groups, such as 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, which are regulated for impurities (e.g., ≤0.5% total impurities) .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is an organic compound notable for its unique structural features, including a difluoromethoxy group. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is C9H5Cl2F2NOC_9H_5Cl_2F_2NO. Its structure is characterized by:

  • Chlorine atoms : Two chlorine substituents on the phenyl ring.
  • Fluorine atoms : Two fluorine atoms incorporated into the difluoromethoxy group.
  • Functional groups : A methoxy group and a nitrile group that enhance its chemical reactivity.

The biological activity of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is largely attributed to its ability to interact with specific enzymes or receptors. The difluoromethoxy group may enhance binding affinity and selectivity towards molecular targets, potentially leading to inhibition or activation of various biochemical pathways.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor activity : Related compounds have shown efficacy against cancer cell lines by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AntimicrobialSignificant antibacterial effects
Enzyme InhibitionTargeting specific pathways

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antitumor Activity :
    • A study investigated the antitumor effects of pyrazole derivatives, which share structural similarities with 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile. These compounds exhibited strong inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Antimicrobial Effects :
    • Research on related pyrazole derivatives highlighted their potential as effective antimicrobial agents, showcasing significant activity against various bacterial strains. The presence of halogen substituents was found to enhance this activity .

Comparative Analysis

To better understand the uniqueness of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
2,5-Dichloro-3-methoxyphenylacetonitrileLacks difluoromethoxy groupModerate antitumor activity
2,5-Dichloro-3-(trifluoromethoxy)phenylacetonitrileContains trifluoromethoxy insteadEnhanced enzyme inhibition
2,5-Dichloro-3-(methoxymethyl)phenylacetonitrileMethoxymethyl group presentLimited biological data available

Q & A

Q. What are the most reliable synthetic routes for 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a pre-functionalized phenylacetonitrile precursor. Key steps include:

  • Halogenation : Chlorination at the 2- and 5-positions using Cl₂ or SOCl₂ under controlled temperature (40–60°C) .
  • Difluoromethoxy Introduction : Reaction with difluoromethyl triflate (CF₃SO₂OCHF₂) in the presence of a base (e.g., K₂CO₃) at 80–100°C .
    Critical factors for yield optimization:
  • Inert Atmosphere : Prevents side reactions (e.g., oxidation of nitrile groups) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but may require post-synthesis purification .
    Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
ChlorinationCl₂, DCM, 50°C60–75%≥95%
Difluoromethoxy AdditionCF₃SO₂OCHF₂, K₂CO₃, DMF45–60%≥90%

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies difluoromethoxy (–OCF₂H) groups (δ ≈ -80 to -85 ppm) and distinguishes positional isomers .
  • GC-MS : Detects volatile impurities (e.g., unreacted chlorinated intermediates) with m/z peaks at 153.12 (parent ion) .
  • FT-IR : Confirms nitrile group presence (C≡N stretch ≈ 2240 cm⁻¹) and absence of hydroxyl impurities (no broad O–H peak near 3300 cm⁻¹) .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Risk : The nitrile group is prone to hydrolysis in humid conditions, forming carboxylic acids. Store under anhydrous N₂ or Ar .
  • Light Sensitivity : UV exposure degrades the difluoromethoxy group. Use amber glassware and stabilizers like BHT (0.1% w/w) .
  • Thermal Stability : Decomposition observed above 150°C. Conduct DSC analysis to define safe handling thresholds .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for chlorination and difluoromethoxy addition. ICReDD’s quantum chemical calculations predict activation energies, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
    Case Study :
    A hybrid DFT/MD approach reduced synthesis steps from 4 to 2 by identifying a direct one-pot chlorination-difluoromethoxylation route .

Q. How should researchers resolve contradictions in reported reaction kinetics for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can resolve discrepancies in chlorination rates .
  • Statistical Validation : Use ANOVA to confirm significance of factors. A 2024 study found temperature (p < 0.01) and solvent polarity (p < 0.05) as primary influencers .

Q. What environmental impact assessments are critical for large-scale synthesis?

Methodological Answer:

  • Waste Stream Analysis : Quantify Cl⁻ and F⁻ byproducts via ion chromatography. Membrane separation (e.g., nanofiltration) reduces halogenated waste .
  • Lifecycle Analysis (LCA) : Compare energy footprints of batch vs. continuous flow synthesis. Pilot-scale data show 30% lower energy use in flow systems .

Q. How does the electronic effect of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis : The electron-withdrawing –CF₂O– group increases electrophilicity at the para-position (σₚ ≈ 0.45), favoring Suzuki-Miyaura couplings .
  • DFT-Calculated Charges : Nitrile group’s electron deficiency (Mulliken charge: +0.32 e) enhances nucleophilic attack at the benzene ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile

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